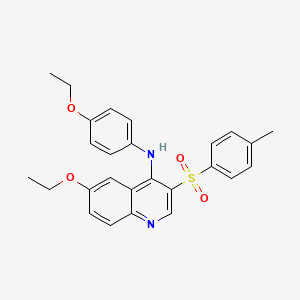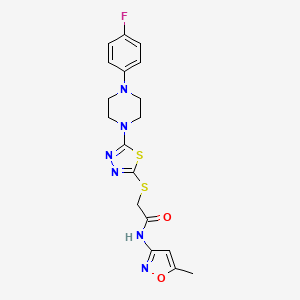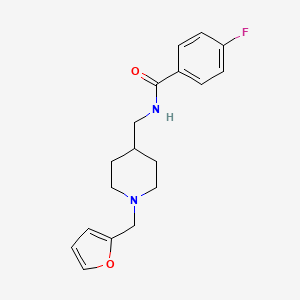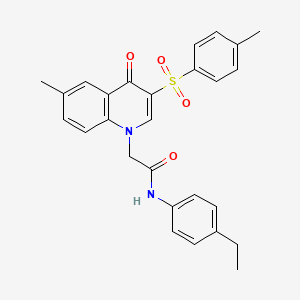
(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide” is likely to be an organic compound containing a cyano group (-CN), a methoxy group (-OCH3), and an amide group (-CONH2). The presence of these functional groups suggests that it might have interesting chemical properties and could be a subject of study in medicinal chemistry or material science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nitrile group (C≡N), a methoxy group attached to a phenyl ring, and an amide group. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound contains several functional groups (nitrile, amide, and ether) that could undergo various chemical reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The amide group could participate in condensation reactions, and the ether group might undergo reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups (nitrile and amide) might increase its solubility in polar solvents .科学的研究の応用
Stacking Mode Effects on Properties
A study demonstrated that different optical properties are observed in derivatives of 3-aryl-2-cyano acrylamide, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, due to distinct face-to-face stacking modes. These derivatives exhibit varying luminescence and emission peaks, which are influenced by their crystalline to amorphous phase transitions and molecular interactions (Qing‐bao Song et al., 2015).
Synthesis and Characterization for Corrosion Inhibition
Research has explored the synthesis and characterization of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds were found effective in inhibiting corrosion, as demonstrated through various analytical methods (Ahmed Abu-Rayyan et al., 2022).
Antifeedant Activity in Xylopia aethiopica
A compound structurally related to (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide showed significant antifeedant activity against termites. This discovery is part of research on natural products for pest control (L. Lajide, P. Escoubas, & J. Mizutani, 1995).
Alpha-Glucosidase Inhibitory Constituents
In a study of Cuscuta reflexa, compounds related to this compound were isolated and found to have strong inhibitory activity against alpha-glucosidase. This suggests potential applications in managing diabetes or related metabolic disorders (E. Anis et al., 2002).
Thermodynamic Properties in Organic Solvents
The thermodynamic properties of similar compounds were studied, providing insights into their solubility and interaction in various solvents. This is crucial for understanding their behavior in different chemical environments (I. Sobechko et al., 2017).
Anticancer Activity
A structurally related compound was investigated for its potential anticancer activity, particularly in the context of cervical cancer cells. This highlights the compound's relevance in medicinal chemistry and cancer research (Chan-Woo Park et al., 2017).
作用機序
Target of Action
It is worth noting that compounds with similar structures, such as curcumin, have been found to interact with a variety of molecular targets, including various enzymes, cytokines, and transcription factors .
Mode of Action
Similar compounds have been shown to exert their effects through a variety of mechanisms, such as inhibiting enzyme activity, modulating signal transduction pathways, and altering gene expression .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
Curcumin, a compound with a similar structure, has been reported to have low systemic bioavailability following oral dosing due to its poor absorption and rapid metabolism .
Result of Action
Related compounds have been shown to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, antioxidant, and anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . .
将来の方向性
生化学分析
Biochemical Properties
Its structural similarity to curcumin, a compound with well-documented biological activities , suggests that it may interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including the cyano group and the methoxyphenyl group.
Cellular Effects
Based on its structural similarity to curcumin, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
特性
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLYVMVFUXERSA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)

![Methyl 6-benzyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799490.png)



![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)
